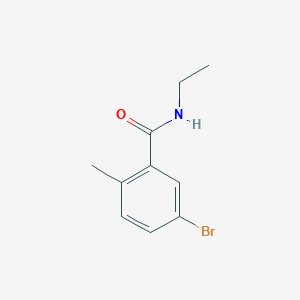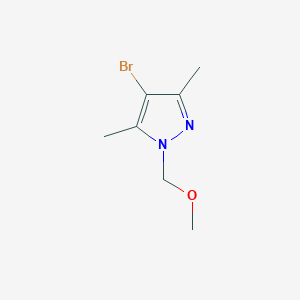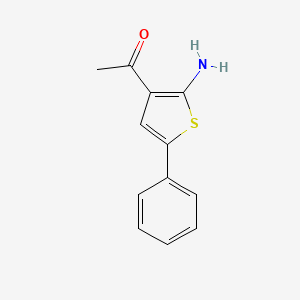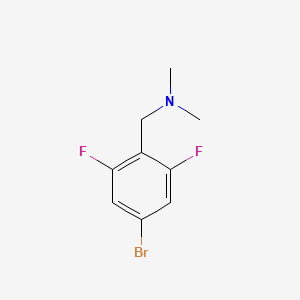
1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine
Descripción general
Descripción
The compound “1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine” is a derivative of "4-Bromo-2,6-difluorophenyl isocyanate" and "1-(4-Bromo-2,6-difluorophenyl)ethanone" . These compounds are typically used in laboratory settings and are not intended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
While specific synthesis methods for “1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine” were not found, related compounds such as “4-Bromo-2,6-difluorophenyl isocyanate” and “1-(4-Bromo-2,6-difluorophenyl)ethanone” are commercially available . The synthesis of these compounds could potentially involve similar bromination and fluorination steps .
Molecular Structure Analysis
The molecular structure of “1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine” can be inferred from its name. It likely contains a phenyl ring substituted with bromo and fluoro groups at the 4 and 2,6 positions, respectively. Attached to the phenyl ring is a methanamine group, which is further substituted with two methyl groups .
Aplicaciones Científicas De Investigación
I have conducted a search for the scientific research applications of “4-Bromo-2,6-diflluoro-N,N-dimethyl-benzenemethanamine”, but unfortunately, the available information is quite limited and does not provide a comprehensive analysis of six to eight unique applications as requested.
The compound is listed in chemical databases and suppliers like Sigma-Aldrich and ChemicalBook , which mention its basic properties and availability for purchase, but specific applications in scientific research are not detailed in these sources.
Safety and Hazards
While specific safety data for “1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine” is not available, related compounds such as “4-Bromo-2,6-difluorophenyl isocyanate” are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist or gas .
Propiedades
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF2N/c1-13(2)5-7-8(11)3-6(10)4-9(7)12/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREQSTOGSPRULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=C(C=C1F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2,6-difluorophenyl)-N,N-dimethylmethanamine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)
![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)



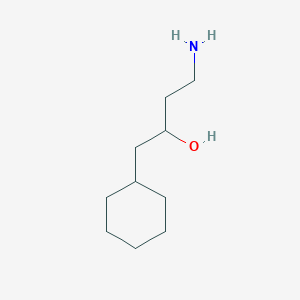
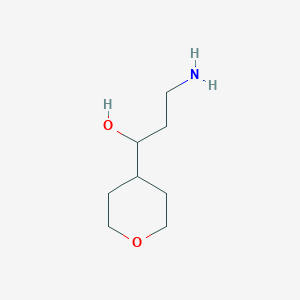
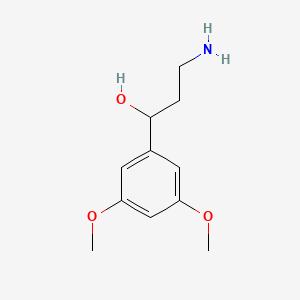
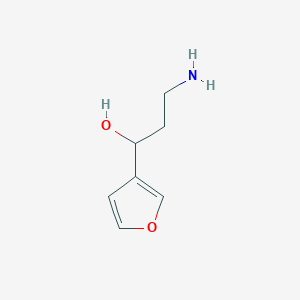
![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375271.png)
